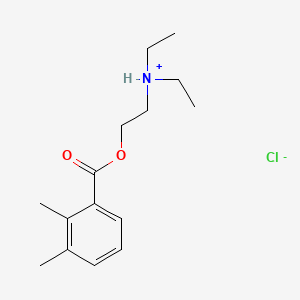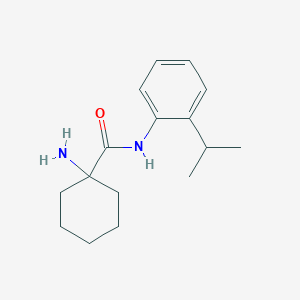![molecular formula C14H24N2O9 B13790417 2-[1,2-Bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate CAS No. 87095-89-4](/img/structure/B13790417.png)
2-[1,2-Bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Cyclohexanediaminetetraacetic Acid typically involves the reaction of trans-1,2-diaminocyclohexane with chloroacetic acid in the presence of a base . The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through hydrolysis and purification steps .
Industrial Production Methods: In industrial settings, the production of trans-1,2-Cyclohexanediaminetetraacetic Acid involves large-scale reactions under controlled conditions to ensure high yield and purity . The process includes the use of specialized equipment for mixing, heating, and purification to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: trans-1,2-Cyclohexanediaminetetraacetic Acid undergoes various chemical reactions, including complexation, chelation, and substitution reactions . It forms stable complexes with metal ions, which can be used in analytical and industrial applications .
Common Reagents and Conditions: The compound reacts with metal ions such as iron, manganese, and zinc in aqueous solutions . The reactions typically occur under mild conditions, with the pH and temperature being carefully controlled to optimize the formation of metal complexes .
Major Products: The major products formed from these reactions are metal-chelate complexes, which are used in various applications such as water treatment, analytical chemistry, and industrial processes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-1,2-Cyclohexanediaminetetraacetic Acid is used as a chelating agent to form stable complexes with metal ions . These complexes are valuable in analytical techniques such as titration and chromatography .
Biology: In biological research, the compound is used to study metal ion interactions and their effects on biological systems . It is also used in the purification of proteins and enzymes by removing metal ion contaminants .
Medicine: In medicine, trans-1,2-Cyclohexanediaminetetraacetic Acid is used in chelation therapy to treat heavy metal poisoning . It binds to toxic metal ions in the body, allowing them to be excreted through the urine .
Industry: In industrial applications, the compound is used in water treatment to remove heavy metal ions from wastewater . It is also used in the production of detergents and cleaning agents to enhance their effectiveness .
Mecanismo De Acción
Mechanism: The mechanism by which trans-1,2-Cyclohexanediaminetetraacetic Acid exerts its effects involves the formation of stable complexes with metal ions . The compound has multiple binding sites that coordinate with metal ions, forming a chelate complex . This complexation prevents the metal ions from participating in unwanted chemical reactions .
Molecular Targets and Pathways: The primary molecular targets of trans-1,2-Cyclohexanediaminetetraacetic Acid are metal ions such as iron, manganese, and zinc . The compound interacts with these ions through its carboxylate and amine groups, forming stable complexes that are biologically inactive .
Comparación Con Compuestos Similares
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
- Nitrilotriacetic acid (NTA)
- Triethylenetetramine (TETA)
These compounds share similar structures and functions but differ in their chelating abilities and specific applications .
Propiedades
Número CAS |
87095-89-4 |
|---|---|
Fórmula molecular |
C14H24N2O9 |
Peso molecular |
364.35 g/mol |
Nombre IUPAC |
2-[1,2-bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate |
InChI |
InChI=1S/C14H22N2O8.H2O/c15-23-11(21)7-13(5-9(17)18)3-1-2-4-14(13,6-10(19)20)8-12(22)24-16;/h1-8,15-16H2,(H,17,18)(H,19,20);1H2 |
Clave InChI |
NLPMKEXUCVBUJX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)(CC(=O)O)CC(=O)ON)(CC(=O)O)CC(=O)ON.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)






![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)




